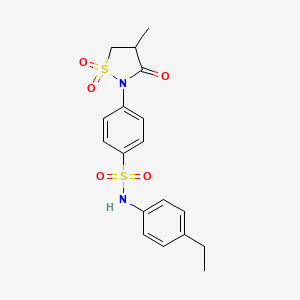
N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
描述
N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity. Sulfonamides, commonly referred to as sulfa drugs, are known for their antibacterial properties and various therapeutic applications. This article aims to explore the biological activity of this specific compound through a review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group attached to a phenyl ring and an isothiazolidinone moiety, which is crucial for its biological activity.
Antibacterial Properties
Sulfonamides are primarily known for their antibacterial effects. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. This action is crucial in treating bacterial infections. According to studies, compounds similar to this compound have shown promising antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Recent research has indicated that some sulfonamide derivatives exhibit antitumor properties. For instance, studies have demonstrated that certain benzenesulfonamides can inhibit tumor cell proliferation in vitro. The specific compound under discussion may also possess similar properties due to structural analogies with other known antitumor agents .
Study 1: Synthesis and Characterization
A study conducted by Ahmad et al. (2011) synthesized N-(aryl)-arylsulfonamides and characterized their crystal structures. The findings revealed that the compound exhibited a twisted conformation at the S—N bond with significant torsion angles, which may influence its biological interactions and efficacy .
Study 2: In Vitro Testing
In vitro assays have been performed to evaluate the antibacterial efficacy of related sulfonamide compounds. These studies often utilize standard bacterial strains to assess the Minimum Inhibitory Concentration (MIC). Results indicated that modifications in the sulfonamide structure could enhance antibacterial potency .
Data Table: Biological Activity Overview
科学研究应用
Physical Properties
- Molecular Weight : 372.49 g/mol
- Solubility : The solubility profile indicates potential for formulation in various solvents, which is crucial for drug development.
Medicinal Chemistry
- Antimicrobial Activity : Initial studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent. The sulfonamide group is known for its efficacy against bacterial infections.
- Anti-inflammatory Effects : Research has indicated that derivatives of sulfonamides can possess anti-inflammatory properties. This compound may be explored for its potential to alleviate conditions such as arthritis or other inflammatory diseases.
- Anticancer Potential : There is growing interest in the development of compounds that can inhibit cancer cell growth. Preliminary findings suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria | Potential use as an antibiotic |
| Study 2 | Showed anti-inflammatory effects in vitro | Possible treatment for inflammatory diseases |
| Study 3 | Exhibited cytotoxicity against breast cancer cells | Further research needed for anticancer applications |
Pharmacological Insights
The pharmacological profile of N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide suggests that it may interact with specific biological targets involved in disease pathways. Understanding these interactions through advanced biochemical assays will be crucial for determining its therapeutic viability.
属性
IUPAC Name |
N-(4-ethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-3-14-4-6-15(7-5-14)19-27(24,25)17-10-8-16(9-11-17)20-18(21)13(2)12-26(20,22)23/h4-11,13,19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYOSQQICZBHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















